

Validating Target Engagement of IACS-9571: A Comparative Guide

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Compound of Interest

Compound Name: IACS-9571

Cat. No.: B608034

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **IACS-9571**, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-containing protein 24 (TRIM24) and Bromodomain and PHD finger-containing protein 1 (BRPF1), with other relevant molecules. The following sections detail the experimental data and methodologies used to validate the target engagement of these compounds, offering a clear perspective on their performance and potential applications in research and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for **IACS-9571** and its comparators. This data is essential for evaluating the potency, affinity, and cellular activity of these molecules.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
|-------------|-------------|---------------------|-------------------------|-----------------|
| IACS-9571 | TRIM24 | AlphaScreen | 8[1] | 31 (ITC)[1] |
| BRPF1 | - | - | 14 (ITC)[1] | |
| Compound 34 | TRIM24 | AlphaScreen | 430[2] | 222 (ITC)[2][3] |
| BRPF1 | AlphaScreen | 340[2] | 137 (ITC)[2][3] | |
| IACS-6558 | TRIM24 | AlphaScreen | >1000 | - |
| dTRIM24 | TRIM24 | Ligand Displacement | Comparable to IACS-9571 | - |

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.[4] Kd: Dissociation constant. A lower value indicates a higher binding affinity.[4] ITC: Isothermal Titration Calorimetry.

Table 2: Cellular Target Engagement and Activity

| Compound | Target | Assay Type | EC50 (nM) |
|-------------|--------|------------|-----------|
| IACS-9571 | TRIM24 | AlphaLISA | 50[1] |
| Compound 34 | BRPF1 | NanoBRET | 200 |

EC50: Half-maximal effective concentration in a cell-based assay. A lower value indicates greater cellular potency. NanoBRET: NanoBioluminescence Resonance Energy Transfer.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data presented.

AlphaScreen™ Biochemical Assay

Purpose: To determine the in vitro inhibitory potency (IC50) of compounds against the interaction between the TRIM24 or BRPF1 bromodomain and a histone peptide.

Principle: AlphaScreen is a bead-based, non-radioactive assay that measures the proximity of two molecules.^[5] A donor bead and an acceptor bead are brought into close proximity through a biological interaction (e.g., protein-peptide binding).^[5] Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.^[5] An inhibitor that disrupts this interaction will reduce the signal.^[5]

Protocol:

- Reagents:
 - Recombinant His-tagged TRIM24 or BRPF1 bromodomain.
 - Biotinylated histone H3 peptide (e.g., H3K23ac).
 - Streptavidin-coated Donor beads.
 - Nickel Chelate Acceptor beads.
 - Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.^[6]
 - Test compounds serially diluted in DMSO.
- Procedure (384-well plate format):
 - Add 5 μ L of assay buffer containing the His-tagged bromodomain (final concentration, e.g., 10 nM) to each well.^[6]
 - Add 20 nL of test compound solution.
 - Add 5 μ L of assay buffer containing the biotinylated histone peptide (final concentration, e.g., 10 nM).^[6]
 - Incubate for 60 minutes at room temperature.^[6]
 - Add 10 μ L of a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (final concentration 10 μ g/mL each) in assay buffer.^[6]
 - Incubate for 60 minutes at room temperature in the dark.

- Read the plate on an AlphaScreen-compatible plate reader.
- Data Analysis:
 - The IC50 values are calculated by fitting the data to a four-parameter logistic equation using graphing software.

AlphaLISA® Cellular Target Engagement Assay

Purpose: To measure the ability of a compound to disrupt the interaction between TRIM24 and endogenous histone H3 within a cellular context (EC50).

Principle: This assay is an adaptation of the AlphaScreen technology for use with cell lysates. [7] It quantifies the proximity of an ectopically expressed tagged-TRIM24 and endogenous histone H3.[7]

Protocol:

- Cell Culture and Treatment:
 - Seed HeLa cells stably expressing FLAG-tagged TRIM24 PHD-bromodomain in a 384-well plate.
 - Treat cells with serially diluted test compounds for 2 hours.[1]
- Lysis and Assay:
 - Lyse the cells using a specific lysis buffer.
 - Add a mixture containing biotinylated anti-Histone H3 antibody, Streptavidin-coated Donor beads, and anti-FLAG Acceptor beads.
 - Incubate for 90 minutes at room temperature in the dark.
 - Read the plate on an AlphaLISA-compatible plate reader.
- Data Analysis:

- EC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

Purpose: To directly measure the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH , ΔS) of the interaction between a compound and its target protein.

Principle: ITC measures the heat change that occurs when two molecules interact.^[8] A solution of the ligand (e.g., **IACS-9571**) is titrated into a solution of the protein (e.g., TRIM24 bromodomain), and the heat released or absorbed is measured.^[8]

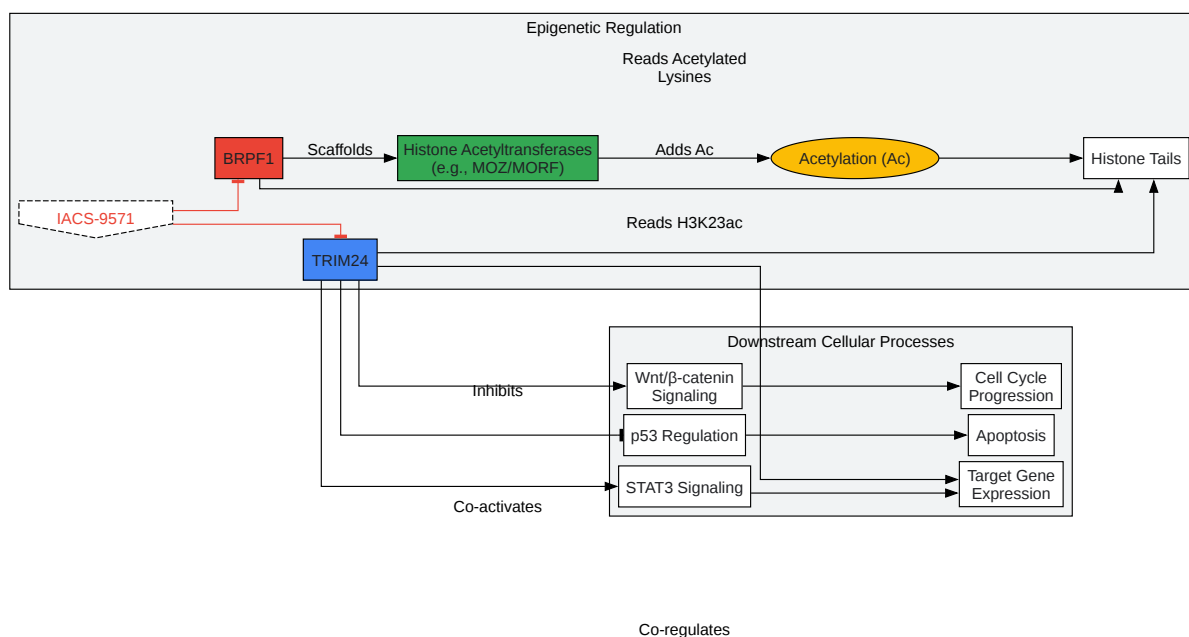
Protocol:

- Sample Preparation:
 - Purify the recombinant TRIM24 or BRPF1 bromodomain.
 - Prepare a solution of the protein (e.g., 10 μM) in a suitable buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl, 2 mM TCEP).^[9]
 - Prepare a solution of the test compound (e.g., 100-300 μM) in the identical buffer.^[9] It is critical that the buffers are identical to minimize heats of dilution.^[8]
 - Degas both solutions before use.^[8]
- ITC Experiment:
 - Load the protein solution into the sample cell of the ITC instrument.
 - Load the compound solution into the injection syringe.
 - Perform a series of injections (e.g., 20 injections of 2 μL each) at a constant temperature (e.g., 25°C).
- Data Analysis:
 - The raw data (heat pulses) are integrated to obtain the heat change per injection.

- The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the K_d , n , and ΔH . The change in entropy (ΔS) can then be calculated.

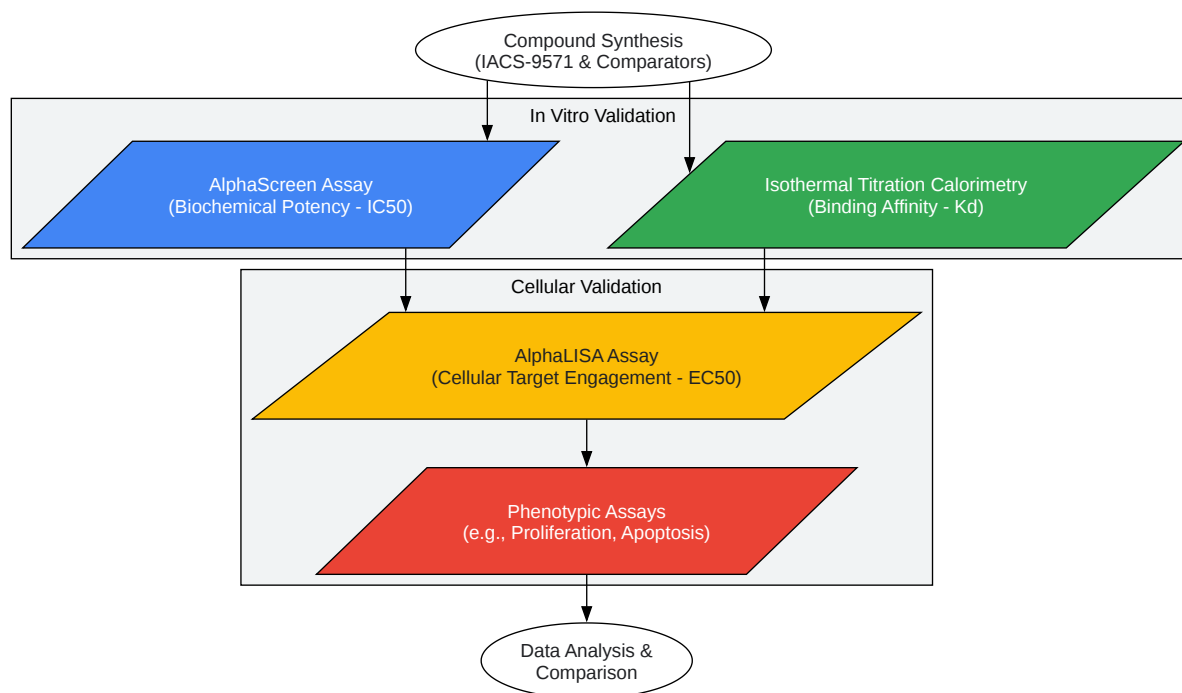
Mandatory Visualizations

The following diagrams illustrate the signaling pathway involving TRIM24 and BRPF1, and a typical experimental workflow for validating target engagement.



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TRIM24 and BRPF1 Signaling Pathway



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Target Engagement Validation Workflow

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